2-(4-Methylphenyl)benzaldehyde
Overview
Description
2-(4-Methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioproduction in Flavor Industry
2-(4-Methylphenyl)benzaldehyde, a variant of benzaldehyde, plays a significant role in the flavor industry. The bioproduction of benzaldehyde using Pichia pastoris, a methylotrophic yeast, showcases the potential of biological methods over chemical routes for producing flavor compounds. This approach not only offers a price advantage but also gains greater consumer acceptance due to its natural origin. The bioproduction involves the enzyme alcohol oxidase (AOX) transforming alcohols into aldehydes, such as benzaldehyde from benzyl alcohol. A study by Craig & Daugulis (2013) highlights this process and its optimization for industrial applications.
Fluorescence Applications
4-[bis(4-methylphenyl)amino]benzaldehyde, related to this compound, has been identified as an aggregation-induced emission material. The fluorescence color of this compound can change based on physical conditions like stirring and heating. This property makes it a candidate for developing new materials with unique optical properties. Kurita et al. (2013) demonstrated these characteristics in their research (Kurita, Momma, Mizuguchi, & Nakano, 2013).
Synthesis of Pharmaceuticals and Natural Products
Benzaldehydes, including derivatives like this compound, are crucial for synthesizing various pharmaceutical drugs and natural products. A study by Boga et al. (2014) describes a general methodology for synthesizing labeled benzaldehydes, including 2H and 13C variants, through regio-selective formylation. These labeled compounds are vital in tracking and studying the behavior of drugs and natural products in various biological and chemical processes (Boga, Alhassan, & Hesk, 2014).
Catalysis in Organic Synthesis
In the field of organic synthesis, compounds like this compound are used as starting materials or intermediates in various reactions. For instance, the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol is a notable reaction studied by Yamakawa and Noyori (1999), demonstrating the utility of benzaldehyde derivatives in enantioselective synthesis (Yamakawa & Noyori, 1999).
Photocatalysis and Environmental Applications
The photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride demonstrates an environmentally friendly approach to chemical synthesis. This process, studied by Lima et al. (2017), highlights the potential of using metal-free catalysts for selective synthesis, which could include derivatives like this compound (Lima, Silva, Silva, & Faria, 2017).
Medical Research and Diagnostics
In medical research and diagnostics, derivatives of benzaldehyde are used as intermediates in synthesizing biologically active compounds. Duan et al. (2017) explored the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, an intermediate for anticancer drugs, demonstrating its relevance in pharmaceutical development (Duan, Li, Tang, Li, & Xu, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMLIHMNWLHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362728 | |
Record name | 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-28-9 | |
Record name | 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16191-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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